molecular formula C12H12ClIN2O2 B1325014 5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester CAS No. 928653-79-6

5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester

Cat. No.: B1325014
CAS No.: 928653-79-6
M. Wt: 378.59 g/mol
InChI Key: FHBLBHBXDKLIJN-UHFFFAOYSA-N
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Description

5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester is a halogenated heterocyclic compound with the empirical formula C12H12ClIN2O2 and a molecular weight of 378.59 g/mol . This compound is notable for its unique structure, which includes both chlorine and iodine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method involves the halogenation of pyrrolo[2,3-b]pyridine derivatives, followed by esterification. The reaction conditions often require the use of strong halogenating agents and protective groups to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets through its halogenated functional groups. These interactions can modulate biological pathways and enzyme activities, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Biological Activity

5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester (CAS Number: 928653-79-6) is a compound of increasing interest due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, particularly in the context of medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₁₂ClIN₂O₂
  • Molecular Weight : 378.6 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core, which is significant in various biological applications due to its structural versatility.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential as an anticancer agent and its role in inhibiting specific biological pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, compounds derived from pyrrolo[2,3-b]pyridine scaffolds have been shown to inhibit various kinases involved in cancer progression:

CompoundTargetIC50 (µM)Reference
Compound AVEGFR-21.46
Compound BCDK20.36
Compound CCDK91.8

These findings suggest that 5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine derivatives may also possess similar inhibitory effects on critical pathways involved in tumor growth and metastasis.

The proposed mechanism through which this compound exerts its biological effects includes:

  • Kinase Inhibition : The compound may act by inhibiting receptor tyrosine kinases such as VEGFR-2, which is crucial for angiogenesis in tumors.
  • Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs) may lead to cell cycle arrest and apoptosis in cancer cells.

Case Studies and Research Findings

  • In Vivo Studies : A study involving a mouse xenograft model demonstrated that compounds similar to 5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine significantly reduced tumor growth rates when administered at specific dosages. This suggests promising therapeutic potential in oncology applications.
  • In Vitro Studies : Various in vitro assays have shown that the compound can inhibit the proliferation of cancer cell lines such as HeLa and HCT116, with IC50 values indicating effective concentrations for therapeutic use.

Safety and Toxicity

The compound is classified as an irritant, necessitating careful handling in laboratory settings. Safety data sheets indicate potential hazards associated with exposure, underscoring the importance of adhering to safety protocols during research and application.

Properties

IUPAC Name

tert-butyl 5-chloro-3-iodopyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClIN2O2/c1-12(2,3)18-11(17)16-6-9(14)8-4-7(13)5-15-10(8)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBLBHBXDKLIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640123
Record name tert-Butyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928653-79-6
Record name tert-Butyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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